(E)-methyl 2-(2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylamido)benzoate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a cyano group (-CN), an acrylamido group (-C(O)NH2), a benzoate group (C6H5COO-), and a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom). It also contains a fluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) that has a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure (the furan ring). The exact structure would depend on the positions of these groups on the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors influencing these properties would include the compound’s polarity, the presence of hydrogen bond donors and acceptors, and the stability of the various functional groups .Scientific Research Applications
Drug Delivery Systems
Boronic acids and their esters, including this compound, have gained attention as potential drug carriers. Their unique properties allow for targeted drug delivery. However, it’s essential to consider their stability in water, as they are only marginally stable. Researchers explore ways to enhance their stability while maintaining their drug-carrying capabilities .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O4/c1-28-22(27)18-4-2-3-5-19(18)25-21(26)15(13-24)12-17-10-11-20(29-17)14-6-8-16(23)9-7-14/h2-12H,1H3,(H,25,26)/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSCKCYNVMSJRE-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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